molecular formula C20H18O3S B11655150 (2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one

(2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11655150
M. Wt: 338.4 g/mol
InChI Key: FGCYSXWPYSMLLW-PDGQHHTCSA-N
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Description

(2Z)-2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethoxy, hydroxy, and prop-2-en-1-yl groups through various substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and prop-2-en-1-yl groups, leading to the formation of corresponding ketones and aldehydes.

    Reduction: Reduction reactions can target the benzothiophene core, resulting in the formation of dihydro derivatives.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways and cellular processes.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological targets. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Methylaervine: Another compound with a benzothiophene core but different substituents.

Uniqueness

What sets (2Z)-2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(2Z)-2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C20H18O3S/c1-3-7-14-10-13(11-16(19(14)21)23-4-2)12-18-20(22)15-8-5-6-9-17(15)24-18/h3,5-6,8-12,21H,1,4,7H2,2H3/b18-12-

InChI Key

FGCYSXWPYSMLLW-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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